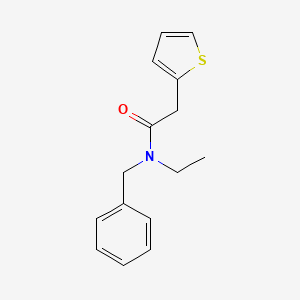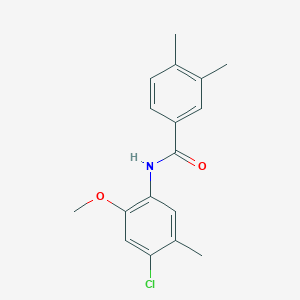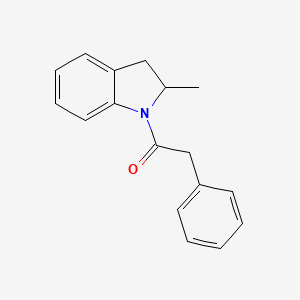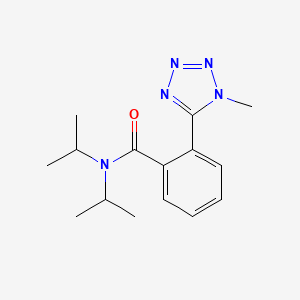
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(2-quinolinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related quinolinylmethyl benzamide derivatives often involves multi-step reactions, including the Bischler-Napieralski reaction, which is prominent for generating dihydro-quinoline or quinoline derivatives from benzamides. This approach, as demonstrated by Browne et al. (1981), involves cyclizing N-(4-aryl-4-hydroxybutyl)benzamides under specific conditions to yield quinoline derivatives, indicating the complexity and versatility of synthetic pathways for such compounds (Browne, Skelton, & White, 1981).
Molecular Structure Analysis
The molecular structure of benzamide and quinoline derivatives has been extensively studied through X-ray crystallography, providing insights into their conformation, bonding, and potential reactivity. For instance, the structural analysis of N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives by Wang, Shen, & Sun (2009) through single-crystal X-ray diffraction showcases the detailed arrangement of atoms and their electronic environment, which is crucial for understanding the molecule's interactions and functions (Wang, Shen, & Sun, 2009).
Chemical Reactions and Properties
The chemical reactions involving quinoline derivatives highlight their potential for modification and interaction with other chemical entities. For example, the work on dibutyltin(IV) complexes with quinolinylmethyl benzamide analogs reveals the compound's ability to form complex structures with metal ions, indicating its reactive nature and potential for forming coordination compounds with various applications (Roy & De, 2021).
科学的研究の応用
Pharmacokinetics and Tissue Distribution
One study investigated the pharmacokinetics and metabolism of a novel ALK5 inhibitor, which shares structural similarities with 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(2-quinolinylmethyl)benzamide. This inhibitor suppresses renal and hepatic fibrosis and exerts anti-metastatic effects on breast cancer models. The study highlights the potential of such compounds as effective oral anti-fibrotic drugs (Kim et al., 2008).
Antimicrobial Activity
A study on quinoxaline N,N-dioxide derivatives, which are structurally similar to 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(2-quinolinylmethyl)benzamide, explored their antimicrobial activity against various bacterial and yeast strains. The research demonstrated that such compounds could be potential candidates for chemotherapy due to their low minimum inhibitory concentrations and complete elimination of bacterial strains, suggesting low toxicity for eukaryotic models (Vieira et al., 2014).
Antitumor Effects
Linomide, a quinoline 3-carboxamide similar in structure to 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(2-quinolinylmethyl)benzamide, has demonstrated antitumor effects against rat prostatic cancers. The compound's efficacy was observed across various cancer sublines, suggesting its potential in cancer treatment. The study indicates that linomide's effects involve both immune and non-immune host mechanisms, such as antiangiogenesis (Ichikawa et al., 1992).
5-HT3 Receptor Antagonists for Depression Management
Quinoxalin-2-carboxamides, structurally related to 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(2-quinolinylmethyl)benzamide, were explored for their potential as 5-HT3 receptor antagonists in depression management. The study's structure-activity relationship analysis suggested that these compounds could be effective in treating depression, providing insights into the role of aromatic residues in receptor interactions (Mahesh et al., 2010).
特性
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(quinolin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-23(2,27)14-13-17-7-6-9-19(15-17)22(26)25(3)16-20-12-11-18-8-4-5-10-21(18)24-20/h4-12,15,27H,13-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBVFCHWJZMTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CC2=NC3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(allyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5596613.png)



![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B5596636.png)
![ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5596651.png)

![3-[(2-nitrophenyl)thio]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5596672.png)
![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B5596681.png)
![ethyl 4-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5596686.png)
![8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5596688.png)
![N-[1-(cyclopentylcarbonyl)-4-piperidinyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5596703.png)
![N-(tert-butyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B5596706.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]benzamide](/img/structure/B5596716.png)